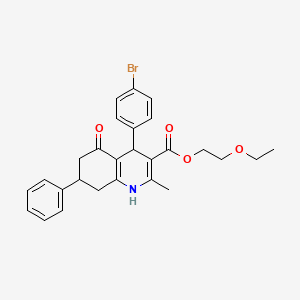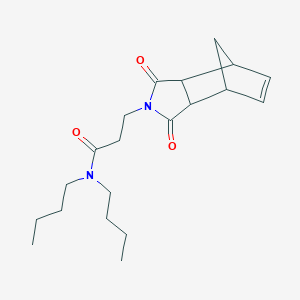![molecular formula C16H11ClN2O2S B11683960 2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11683960.png)
2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-hydroxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred under reflux conditions for several hours to yield the desired hydrazone .
Chemical Reactions Analysis
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative and antioxidative effects, making it a candidate for anticancer research.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific histone demethylase 1A, which plays a role in chromatin remodeling and gene expression . Additionally, the compound’s ability to chelate iron ions contributes to its antiproliferative effects by disrupting iron metabolism in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide include:
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical properties and applications.
E-2-chloro-N’-[(1-(5-chloro-2-hydroxyphenyl)propylidene]benzohydrazide:
The uniqueness of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11ClN2O2S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-7-3-1-5-10(12)16(21)19-18-9-14-15(20)11-6-2-4-8-13(11)22-14/h1-9,20H,(H,19,21)/b18-9+ |
InChI Key |
SUVPFDJQJOQWIX-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683900.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11683913.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683943.png)

![3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11683950.png)

![Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683962.png)
![2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683964.png)
![1-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B11683966.png)
